2-Hydroxyquinoline-4-carbohydrazide
Description
Contextualization within Quinoline (B57606) Chemistry and Medicinal Heterocycles
Quinoline, a bicyclic heterocyclic aromatic compound, is considered a "privileged scaffold" in drug discovery. mdpi.com Its rigid structure is present in numerous natural products and synthetic compounds with a wide array of pharmacological properties. mdpi.com The functionalization of the quinoline core allows for the modulation of its biological activity, making it a versatile template for medicinal chemists. benthamscience.com
2-Hydroxyquinoline-4-carbohydrazide is a derivative of quinoline that features a hydroxyl group at the 2-position and a carbohydrazide (B1668358) group at the 4-position. This specific substitution pattern is crucial as it imparts distinct chemical properties to the molecule. The 2-hydroxyquinoline (B72897) portion, which exists in tautomeric equilibrium with its 2-quinolone form, is known to be a key structural element in compounds exhibiting various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The carbohydrazide functional group (-CONHNH2) is also a significant pharmacophore, known for its ability to form hydrogen bonds and act as a linker to connect other bioactive moieties. nih.gov The presence of both the hydroxyl and carbohydrazide groups provides multiple sites for chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules. sriramchem.com
Historical Perspectives on the Development of Quinoline-Hydrazide Scaffolds in Research
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. mdpi.com Its prominence in medicinal chemistry was solidified with the discovery of the antimalarial drug chloroquine (B1663885) in 1934, which features a quinoline core. mdpi.com Since then, the quinoline scaffold has been a cornerstone in the development of drugs for a multitude of diseases.
The incorporation of the hydrazide moiety into drug candidates gained traction as researchers recognized its potential to enhance biological activity. Hydrazides and their derivatives, hydrazones, have been extensively studied and have shown a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. The strategic combination of the quinoline nucleus with a hydrazide linker represents a powerful approach in drug design known as molecular hybridization. This strategy aims to create a single molecule that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov
Current Research Landscape and Emerging Academic Interests in the Compound Class
Current research on quinoline-hydrazide derivatives is vibrant and expanding, driven by the urgent need for new drugs to combat issues like rising antibiotic resistance and the prevalence of complex diseases such as cancer. nih.govnih.gov While studies focusing specifically on this compound are often part of a broader investigation into larger series of compounds, its role as a key building block is well-established. For instance, it serves as a precursor for the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which have been evaluated for their antibacterial and anti-HIV activities. nih.gov
The synthetic versatility of the quinoline-hydrazide scaffold allows for the creation of diverse molecular libraries. nih.gov Researchers are actively exploring how modifications to this core structure influence biological activity. Studies have shown that these derivatives can act on various bacterial targets, including DNA gyrase, and can inhibit the proliferation of cancer cells through mechanisms like the inhibition of protein kinases or topoisomerases. nih.govresearchgate.net The ongoing exploration of these compounds continues to uncover new potential therapeutic applications, cementing the importance of the quinoline-hydrazide scaffold in modern medicinal chemistry. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of the Parent Compound, 2-Hydroxyquinoline-4-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C10H7NO3 | sriramchem.comnih.gov |
| Molecular Weight | 189.17 g/mol | sriramchem.comnih.gov |
| Physical State | Solid | sriramchem.com |
| Melting Point | > 300 °C | sriramchem.com |
| CAS Number | 15733-89-8 | sriramchem.comnih.gov |
Table 2: Summary of Investigated Biological Activities of Quinoline-Hydrazide/Hydrazone Derivatives
| Biological Activity | Key Findings and Research Focus | Source |
|---|---|---|
| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Mechanisms include inhibition of c-Abl kinase, EGFR, and topoisomerase. | nih.gov |
| Antibacterial | Active against a range of bacteria. The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and glucosamine-6-phosphate synthase. | nih.govresearchgate.net |
| Antimalarial | Some quinoline-hydrazone derivatives have demonstrated inhibitory action against Plasmodium falciparum. | researchgate.net |
| Antitubercular | The quinoline-hydrazide scaffold is being explored for the development of new agents against Mycobacterium tuberculosis. | nih.govresearchgate.net |
| Anti-HIV | N'-arylidene derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) have been synthesized and evaluated as potential HIV integrase inhibitors. | nih.gov |
| Anti-inflammatory | The general class of quinoline-hydrazide derivatives has been investigated for potential anti-inflammatory properties. | nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVVABCGQLHBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyquinoline 4 Carbohydrazide
Classical and Contemporary Approaches to the Synthesis of the Core Scaffold
The synthesis of 2-hydroxyquinoline-4-carbohydrazide primarily involves the initial preparation of a 2-hydroxyquinoline-4-carboxylic acid or its corresponding ester, followed by hydrazinolysis.
Multi-Step Synthetic Strategies for this compound
The classical approach to the synthesis of the this compound scaffold is a multi-step process. A common starting point is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. For instance, the reaction of isatin with an appropriate acetophenone (B1666503) derivative can yield the corresponding 2-substituted-quinoline-4-carboxylic acid.
Alternatively, the Conrad-Limpach synthesis offers another route where anilines are reacted with β-ketoesters. The resulting β-aminoacrylates can then be cyclized under thermal conditions to afford 4-hydroxyquinolines.
Once the 2-hydroxyquinoline-4-carboxylic acid is obtained, it is typically converted to its ethyl or methyl ester via Fischer esterification, using an excess of the respective alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid.
The crucial final step is the conversion of the ester to the desired carbohydrazide (B1668358). This is achieved through hydrazinolysis, which involves refluxing the ethyl 2-hydroxyquinoline-4-carboxylate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, most commonly ethanol (B145695). figshare.com The progress of this reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the resulting solid product, this compound, is collected by filtration.
A representative multi-step synthesis is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Isatin, Acetophenone derivative | Base (e.g., KOH), Ethanol, Reflux | 2-Aryl-quinoline-4-carboxylic acid |
| 2 | 2-Aryl-quinoline-4-carboxylic acid | Ethanol, conc. H₂SO₄, Reflux | Ethyl 2-aryl-quinoline-4-carboxylate |
| 3 | Ethyl 2-aryl-quinoline-4-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 2-Aryl-quinoline-4-carbohydrazide |
Green Chemistry Principles Applied to this compound Synthesis
While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, general principles for the synthesis of the quinoline (B57606) core can be applied. These include the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. For instance, the development of one-pot syntheses that minimize intermediate isolation and purification steps contributes to a more environmentally benign process. The use of water as a solvent, where feasible, and the replacement of hazardous reagents with more eco-friendly alternatives are key areas of ongoing research in quinoline synthesis.
Microwave-Assisted and Other Modern Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult under conventional heating. This technique has been successfully applied to the synthesis of quinoline derivatives. For example, the condensation of hydrazides with aldehydes to form hydrazones can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes and leading to higher yields. figshare.com This method is directly applicable to the derivatization of this compound, as will be discussed in a later section.
Functionalization and Derivatization Strategies
The presence of a reactive hydrazide moiety in this compound makes it an excellent precursor for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
N'-Arylidene Derivatives and Related Schiff Bases
One of the most common and straightforward derivatization strategies for this compound is its condensation with various aromatic or heteroaromatic aldehydes to form N'-arylidene derivatives, which are a class of Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. figshare.com
The general reaction is as follows:
This compound + Ar-CHO → N'-(Arylidene)-2-hydroxyquinoline-4-carbohydrazide + H₂O
This reaction allows for the introduction of a wide range of substituted aryl groups at the N'-position, enabling the systematic exploration of structure-activity relationships. The resulting Schiff bases are often crystalline solids and can be readily purified by recrystallization. Microwave-assisted synthesis has also been effectively employed for this transformation, offering significant advantages in terms of reaction time and yield.
| Aldehyde Reactant | Resulting N'-Arylidene Derivative |
| Benzaldehyde (B42025) | N'-(Benzylidene)-2-hydroxyquinoline-4-carbohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-hydroxyquinoline-4-carbohydrazide |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxyquinoline-4-carbohydrazide |
| 2-Nitrobenzaldehyde | N'-(2-Nitrobenzylidene)-2-hydroxyquinoline-4-carbohydrazide |
Heterocyclic Ring Annulation and Hybridization Strategies
The carbohydrazide functionality of this compound is a versatile building block for the construction of various five- and six-membered heterocyclic rings. These reactions typically involve cyclocondensation with appropriate bifunctional reagents.
Synthesis of 1,3,4-Oxadiazoles: this compound can be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, reaction with carbon disulfide in an alkaline medium, followed by treatment with an alkylating agent, can also lead to the formation of substituted oxadiazoles.
Synthesis of 1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved by reacting this compound with reagents such as isothiocyanates. The initial reaction forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield the corresponding triazole-thiol derivative.
Synthesis of Pyrazoles: Pyrazoles can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrazole-containing hybrid molecules. nih.gov Another route involves the reaction with malononitrile (B47326) in the presence of a base. acs.org
These heterocyclic annulation strategies significantly expand the chemical space accessible from this compound, allowing for the creation of hybrid molecules that incorporate the quinoline scaffold with other important pharmacophores.
| Reagent | Resulting Heterocycle |
| Carboxylic Acid / POCl₃ | 1,3,4-Oxadiazole derivative |
| Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thiol derivative |
| Isothiocyanate / Base | 1,2,4-Triazole-3-thiol derivative |
| 1,3-Dicarbonyl Compound | Pyrazole (B372694) derivative |
| Malononitrile / Base | Aminopyrazole derivative |
Substitution Pattern Variations on the Quinoline and Hydrazide Moieties
The scaffold of this compound, also known as its tautomeric form 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967), offers multiple sites for chemical modification, primarily on the quinoline ring and the terminal nitrogen of the hydrazide group. Researchers have explored these variations to modulate the molecule's physicochemical properties and biological activities.
A predominant strategy for modifying the hydrazide moiety involves its condensation with a variety of aldehydes and ketones to form hydrazone derivatives (Schiff bases). This reaction is a versatile method for introducing a wide array of substituents. For instance, the reaction of the parent carbohydrazide with various substituted benzaldehydes in ethanol yields N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov This approach allows for the systematic introduction of different functional groups onto the phenyl ring, including halogens (fluoro, chloro), and alkyl groups (methyl), thereby altering the electronic and steric properties of the final compound. nih.gov
Another avenue for derivatization of the hydrazide moiety is through its reaction with isothiocyanates. This reaction leads to the formation of thiosemicarbazide intermediates, which can then be cyclized under basic or acidic conditions to generate new heterocyclic systems fused to the quinoline core. For example, treatment of a quinoline carbohydrazide with substituted isothiocyanates can yield quinoline-thiosemicarbazides, which are precursors to quinolyl-substituted triazoles and thiadiazoles. researchgate.net
The quinoline nucleus itself can also be substituted, although this is often accomplished by selecting an appropriately substituted starting material, such as a substituted aniline, during the initial synthesis of the quinoline ring system via methods like the Gould-Jacob reaction. thieme-connect.com Modifications can include the introduction of substituents at various positions on the benzo part of the quinoline ring.
The following table summarizes a series of derivatives synthesized by modifying the hydrazide moiety through condensation with substituted benzaldehydes. nih.gov
| Compound ID | Substituent on Benzaldehyde | Resulting Derivative Name | Molecular Formula |
|---|---|---|---|
| 12b | 2-Chloro | N'-(2-Chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12ClN3O3 |
| 12e | 2-Fluoro | N'-(2-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12FN3O3 |
| 12g | 4-Fluoro | N'-(4-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C17H12FN3O3 |
| 12h | 2-Methyl | 4-Hydroxy-N'-(2-methylbenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | C18H15N3O3 |
Design of Hybrid Molecules Incorporating this compound
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target profile. The this compound scaffold is a valuable building block for this approach due to its established biological relevance and synthetic tractability.
One design strategy involves combining the 4-hydroxy-2-quinolinone framework with other biologically active motifs, such as substituted benzoic or cinnamic acids, through a linker. mdpi.com For example, hybrid molecules have been synthesized that connect the quinolinone core to moieties like ferulic acid via a di-amide linker. mdpi.com This approach aims to create multi-target agents that integrate the properties of both parent structures. The synthesis of these hybrids often involves activating the carboxylic acid of the quinoline moiety and reacting it with a linker, which is subsequently attached to the second pharmacophore. mdpi.com
Another hybridization approach focuses on using the hydrazide functional group as a key linker to merge the quinoline scaffold with other heterocyclic systems. nih.gov The literature reveals that combining quinoline scaffolds with hydrazine moieties can produce new hybrid chemical entities with a broad spectrum of activities. nih.gov For example, the carbohydrazide can be reacted with reagents like malononitrile or ethyl cyanoacetate (B8463686) to construct new pyrazole or pyrazolone (B3327878) rings attached to the quinoline core at the 4-position, resulting in novel fused or linked heterocyclic systems. nih.gov This strategy leverages the reactivity of the hydrazide to build complex molecules that integrate the structural features of quinolines and pyrazoles, both of which are known privileged structures in medicinal chemistry.
The table below presents examples of hybrid molecules designed by incorporating the this compound scaffold.
| Hybrid Molecule Type | Linked Pharmacophore/Moiety | Linker Type | Reference |
|---|---|---|---|
| Quinolinone-Acid Hybrid | Substituted Benzoic or Cinnamic Acids (e.g., Acetylated Ferulic Acid) | Di-amide | mdpi.com |
| Quinoline-Pyrazole Hybrid | 5-Amino-3-methyl-1H-pyrazole | Carbonyl-imino (from carbohydrazide) | nih.gov |
| Quinoline-Pyrazolone Hybrid | 5-Amino-1,2-dihydro-3H-pyrazol-3-one | Carbonyl (from carbohydrazide) | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Determinants for Biological Activity
The quinoline (B57606) scaffold is a recognized pharmacophore with significant biological potential. rsc.org The specific arrangement of the hydroxy group at the 2-position and the carbohydrazide (B1668358) group at the 4-position on the quinoline ring system forms the basic framework responsible for its biological activities. ontosight.ai
The introduction of various substituents at different positions on the quinoline ring and any associated aryl moieties can significantly enhance or diminish the pharmacological efficacy of the parent compound. rsc.org
Research into quinoline derivatives has revealed distinct SAR trends. For instance, in a series of N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide analogues, the presence of a substituent on the phenyl ring was critical for anti-HCV activity. The unsubstituted phenyl analogue was inactive, whereas substituted versions showed significant activity. brieflands.com The nature and position of these substituents were also found to be crucial. Anti-HCV activity for active compounds decreased in the order: Cl > Me > F > OMe > SMe. brieflands.com Furthermore, the position of the substituent had a profound impact; a 3-chloro (meta) substitution was markedly more potent than its 4-chloro (para) counterpart. brieflands.com
In studies on 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones as antimicrobial agents, compounds with nitro substituents on the arylidene portion demonstrated the most potent antifungal and antibacterial activities against E. coli. nih.govresearchgate.net Similarly, for antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) (OCH3) group at the C-2 position of the quinoline ring was found to enhance activity. rsc.org The presence of halogen substituents on an aryl ring has also been noted to increase anti-tubercular activity. nih.gov
Table 1: Effect of Substituent Nature and Position on Biological Activity of Quinoline Derivatives
| Parent Scaffold | Substituent & Position | Observed Activity | Key Finding | Reference |
| N'-Arylidene-quinoline-3-carbohydrazide | Unsubstituted Phenyl | Inactive (Anti-HCV) | Substitution on the phenyl ring is essential for potency. | brieflands.com |
| N'-Arylidene-quinoline-3-carbohydrazide | 3-Chloro on Phenyl | High Potency (Anti-HCV, EC₅₀ = 35 µM) | Meta-position is favored over para-position for chloro group. | brieflands.com |
| N'-Arylidene-quinoline-3-carbohydrazide | 4-Chloro on Phenyl | Inactive (Anti-HCV, EC₅₀ > 200 µM) | Para-position is detrimental to activity compared to meta. | brieflands.com |
| N'-Arylidene-quinoline-3-carbohydrazide | 2-Methyl on Phenyl | Active (Anti-HCV, EC₅₀ = 70 µM) | Ortho-position for methyl group confers activity. | brieflands.com |
| 2-Arylquinoline-4-carbohydrazone | Nitro on Arylidene | Potent Antifungal & Antibacterial (E. coli) | Nitro groups enhance antimicrobial activity. | nih.govresearchgate.net |
| Quinoline-imidazole hybrid | 2-Methoxy on Quinoline | Enhanced Antimalarial Activity | Electron-donating group at C-2 is beneficial. | rsc.org |
| Imidazole-quinolines | Halogen on Aryl ring | Increased Anti-TB Activity | Halogen substitution improves antitubercular potency. | nih.gov |
The hydrazide moiety (-CONHNH₂) and its derivatives, such as hydrazones (-CONH-N=CH-), are critical structural components that contribute significantly to the biological profiles of quinoline-based compounds. researchgate.net This functional group is a key element in the design of various therapeutic agents due to its ability to form hydrogen bonds and coordinate with metal ions, which is often essential for interacting with biological targets. researchgate.netui.ac.id
Modification of the terminal nitrogen of the hydrazide group is a common strategy to create diverse analogues. For example, condensing the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) intermediate with various benzaldehyde (B42025) derivatives yields N'-arylidene hydrazones. brieflands.comnih.gov In one study, this modification led to compounds with moderate antibacterial activity, with a 2-chlorophenyl derivative showing the best results against S. aureus, E. coli, and P. aeruginosa. brieflands.com
Further modifications, such as converting the hydrazide to thiosemicarbazides or dipeptides, have also been explored. A thiosemicarbazide (B42300) derivative of 4-hydroxy-2-oxoquinoline showed moderate anticancer activity. ui.ac.id In another approach, reacting the carbohydrazide with substituted benzoyl chlorides or phenyl isocyanates produced N'-benzoyl carbohydrazides and N-phenyl carboxamides, respectively. nih.gov These hybridization strategies aim to combine the pharmacophoric features of different classes of inhibitors to achieve improved or novel activities. nih.govacs.org The structure-activity relationship study of one series of microbial DNA-gyrase inhibitors confirmed the importance of the hydrazine (B178648) moiety, whether in an open-chain or a cyclic form, for biological activity. acs.org
Table 2: Impact of Hydrazide Moiety Modifications on Biological Activity
| Base Scaffold | Hydrazide Modification | Resulting Moiety | Observed Biological Activity | Reference |
| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Condensation with Benzaldehydes | N'-Arylidene Hydrazone | Antibacterial | brieflands.com |
| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Reaction with Isothiocyanates | Thiosemicarbazide | Anticancer | ui.ac.id |
| 4-Hydroxy-2-oxo-quinoline-3-carbohydrazide | Coupling with Amino Acids | Dipeptide | Anticancer | ui.ac.id |
| 8-Methyl-4-oxo-quinoline-3-carbohydrazide | Reaction with Benzoyl Chlorides | N'-Benzoyl Carbohydrazide | Anti-HIV | nih.gov |
| 8-Methyl-4-oxo-quinoline-3-carbohydrazide | Reaction with Phenyl Isocyanates | N-Phenyl Carboxamide | Anti-HIV | nih.gov |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) | Cyclization / Substitution | Pyrazole (B372694) / Hydrazone | Microbial DNA-Gyrase Inhibition | acs.org |
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations that can arise from rotation around single bonds. The specific three-dimensional (3D) shape, or conformation, that a molecule adopts when interacting with its biological target is known as its bioactive conformation. Understanding this is essential for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalmedicals.commdpi.com By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. journalmedicals.com
The development of a robust and predictive QSAR model is a multi-step process. mdpi.com It begins with a dataset of compounds with known biological activities. For these compounds, a large number of molecular descriptors are calculated, which can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields). researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. brieflands.comnih.gov
For quinoline derivatives, various QSAR and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. journalmedicals.comnih.gov These models are rigorously validated to ensure their predictive power. Key statistical parameters for validation include the leave-one-out cross-validation coefficient (q²), which should typically be greater than 0.5, and the conventional correlation coefficient (r²), which measures the fit of the model to the training data. brieflands.comunc.edu For a series of quinazolinone-2-carbohydrazide derivatives, 3D-QSAR models were built with reliable predictive abilities (q² > 0.5 and r² > 0.8), indicating a good correlation between predicted and experimental values. acs.org These models can successfully be used as virtual screening tools to prioritize untested compounds for synthesis and biological evaluation. unc.edu
Once a QSAR model is validated, it becomes a powerful tool for lead optimization. journalmedicals.comresearchgate.net The primary application is to predict the biological activity of novel analogues before they are synthesized. researchgate.net This allows chemists to focus their synthetic efforts on compounds that are most likely to be potent.
3D-QSAR models, such as CoMFA and CoMSIA, are particularly useful in this regard as they generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA steric contour map might show areas where bulky substituents would increase activity (green contours) or decrease it (yellow contours). Similarly, electrostatic maps can indicate where positive (blue contours) or negative (red contours) charges are preferred. acs.org
By interpreting these maps, medicinal chemists can rationally design new derivatives with specific structural modifications aimed at enhancing target interaction. researchgate.net For instance, if a map shows that a negative electrostatic potential is favorable in a particular region, a substituent with electron-withdrawing properties could be introduced at that position. This knowledge-based approach was used to design novel 2,4-disubstituted quinoline derivatives as antimalarial agents, where the 3D-QSAR study guided the synthesis of compounds with improved activity. nih.gov This iterative process of prediction, synthesis, and testing accelerates the discovery of more effective drug candidates. mdpi.com
Pharmacological and Biological Activity Profiling of 2 Hydroxyquinoline 4 Carbohydrazide and Its Analogues
Antimicrobial Research Focus
The antimicrobial activities of 2-hydroxyquinoline-4-carbohydrazide and its derivatives have been extensively investigated, revealing their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial Spectrum and Efficacy Studies (in vitro)
Derivatives of this compound have been the subject of numerous in vitro studies to determine their efficacy against a range of bacterial species. These studies have highlighted the potential of this class of compounds as a source of new antibacterial agents.
A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The minimum inhibitory concentration (MIC) assay was used to quantify their antibacterial potency. nih.govresearchgate.net The results indicated that some of these compounds exhibited moderate antibacterial activity. nih.govresearchgate.net
In one study, several N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were tested against a panel of bacteria. nih.govresearchgate.net Among the tested compounds, some showed notable activity. For instance, a derivative with a 2-chlorophenyl group demonstrated the best antibacterial activity with a MIC of 39 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Another derivative with a phenyl group was effective against S. aureus and E. coli with a MIC of 78 µg/mL. nih.govresearchgate.net Furthermore, a derivative containing a 4-hydroxyphenyl group showed a MIC of 78 µg/mL against S. aureus, Bacillus cereus, E. coli, and P. aeruginosa. nih.govresearchgate.net
Another study focused on hybrid Schiff bases derived from quinoline-4-carbohydrazide (B1304848). ontosight.ai These compounds were screened for their antibacterial activity, with some showing good efficacy. ontosight.ai Specifically, one compound was found to inhibit the visible growth of Staphylococcus aureus ATCC 6538 at a low concentration, with a MIC of 340 µg/mL. ontosight.ai
Research into 2-propyl-N′-s-benzylidene-quinoline-4-carbohydrazide and its analogues also revealed promising antibacterial properties. nih.gov The agar (B569324) diffusion method was used to assess their efficacy, with one derivative, 2-propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, emerging as a particularly potent antibacterial agent with MIC values ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL across all screened organisms. nih.gov
A series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The study found that compounds with nitro substituents on the arylidene moiety displayed the most potent antibacterial activity against E. coli. researchgate.net However, none of the synthesized compounds showed any activity against S. aureus. researchgate.net
Table 1: In Vitro Antibacterial Activity of this compound Analogues
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| N'-(2-chlorophenyl)methylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, E. coli, P. aeruginosa | 39 | nih.govresearchgate.net |
| N'-phenylmethylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, E. coli | 78 | nih.govresearchgate.net |
| N'-(4-hydroxyphenyl)methylene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, B. cereus, E. coli, P. aeruginosa | 78 | nih.govresearchgate.net |
| Hybrid Schiff base of quinoline-4-carbohydrazide | S. aureus ATCC 6538 | 340 | ontosight.ai |
| 2-Propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide | Various bacteria | 0.39 ± 0.02 – 1.56 ± 0.02 | nih.gov |
The antibacterial effects of quinoline (B57606) derivatives are often attributed to their ability to inhibit essential bacterial enzymes. mdpi.comacs.org DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and controlling DNA topology, is a prominent target. mdpi.comacs.org The inhibition of DNA gyrase can occur through two primary mechanisms: blocking the ATPase activity of the enzyme or by directly inhibiting the enzyme, a process termed "gyrase poisoning," which has a direct impact on cell physiology and division. acs.org
Several studies have investigated the potential of this compound analogues as DNA gyrase inhibitors. mdpi.comacs.org In a study of newly synthesized 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, it was found that these compounds displayed eligible MIC values, particularly against Gram-positive Staphylococcus aureus species. mdpi.comacs.org A subsequent S. aureus DNA gyrase supercoiling assay revealed that some of these compounds were potent inhibitors of the enzyme. mdpi.comacs.org For example, two compounds unveiled IC₅₀ values of 33.64 and 8.45 μM, respectively, which were comparable to the reference drug ciprofloxacin (B1669076) (IC₅₀ = 3.80 μM). mdpi.comacs.org
Another key enzyme that has been identified as a potential target for quinoline-based compounds is succinate (B1194679) dehydrogenase (SDH). Although direct studies on this compound are limited, research on structurally related quinazolinone-2-carbohydrazide derivatives has shown them to be effective SDH inhibitors, suggesting a possible similar mechanism for quinoline-based carbohydrazides. arabjchem.org
The emergence of multidrug-resistant (MDR) bacterial strains poses a significant global health threat, necessitating the development of new antimicrobial agents that can overcome existing resistance mechanisms. nih.gov Quinoline-based compounds, including derivatives of this compound, are being explored for their potential to combat these resistant pathogens. nih.govarabjchem.org
Hybrid molecules that combine two or more pharmacophores are a promising strategy to tackle drug resistance, as they can potentially interact with multiple targets and produce synergistic effects. The hybridization of the quinoline scaffold with other moieties has been shown to yield compounds with activity against MDR strains. While direct studies on the resistance modulation potential of this compound are not extensively documented, the activity of its analogues against resistant bacteria suggests an inherent potential.
For instance, functionally substituted pyridine-carbohydrazides have demonstrated notable antimicrobial effects on multi-drug resistant strains. arabjchem.org This suggests that the carbohydrazide (B1668358) moiety, when combined with a heterocyclic core like quinoline, could contribute to activity against resistant bacteria. The development of novel antibacterial agents with promising activity against both drug-sensitive and drug-resistant microbes is an urgent requirement to combat the growing challenge of bacterial infections. nih.gov
Antifungal Activity Investigations (in vitro)
In addition to their antibacterial properties, this compound and its analogues have demonstrated significant in vitro antifungal activity against a variety of fungal pathogens.
Hybrid Schiff bases derived from quinoline-4-carbohydrazide have been screened for their antifungal activity. ontosight.ai One particular compound from this series was found to be effective against the fungal pathogen Aspergillus niger. ontosight.ai Another study on 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones revealed that compounds with nitro substituents on the arylidene moiety exhibited the most potent antifungal activity. researchgate.net One compound, in particular, displayed an antifungal activity comparable to that of the standard drug nystatin. researchgate.net
Research on quinazolinone-2-carbohydrazide derivatives has also provided insights into the antifungal potential of related structures. arabjchem.org Many of these compounds exhibited powerful and broad-spectrum inhibition against various plant pathogenic fungi in vitro. arabjchem.org For example, some compounds showed EC₅₀ values against Rhizoctonia solani that were comparable to the commercial fungicide Boscalid. arabjchem.org
A study on coumarin (B35378) carbohydrazide containing quinoline derivatives found that some of the synthesized compounds exhibited significant and equipotent antifungal activity against Candida albicans. However, none of the compounds showed significant activity against A. niger or Aspergillus clavatus.
Table 2: In Vitro Antifungal Activity of this compound Analogues
| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |
| Hybrid Schiff base of quinoline-4-carbohydrazide | Aspergillus niger | Effective | ontosight.ai |
| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazone (with nitro substituent) | Various fungi | Potent, comparable to nystatin | researchgate.net |
| Quinazolinone-2-carbohydrazide derivatives | Rhizoctonia solani | EC₅₀ comparable to Boscalid | arabjchem.org |
| Coumarin carbohydrazide containing quinoline derivative | Candida albicans | Significant and equipotent |
The antifungal mechanism of quinoline derivatives is believed to involve the inhibition of essential fungal enzymes. While the precise mechanisms for this compound are still under investigation, studies on related compounds offer valuable clues.
One proposed mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. arabjchem.org The inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. As mentioned earlier, quinazolinone-2-carbohydrazide derivatives have been identified as effective SDH inhibitors. arabjchem.org
Another potential mechanism involves the disruption of the fungal cell membrane. Research on certain quinoline derivatives has shown that they can cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. This disruption of membrane integrity is a key factor in their fungicidal activity.
Antitubercular Research and Mycobacterial Inhibition
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular agents. Quinoline-based compounds have shown significant promise in this area.
Structural optimization of a previously identified lead, 4-(adamantan-1-yl)-2-quinolinecarbohydrazide, which had a MIC of 6.25 µg/mL against M. tuberculosis H37Rv, led to the development of two new series of 4-(adamantan-1-yl)-2-substituted quinolines. Several of the new derivatives exhibited promising inhibitory activity, with some showing a MIC of 3.125 µg/mL. One particularly potent analogue produced 99% inhibition at 1.00 µg/mL against the drug-sensitive strain and had a MIC of 3.125 µg/mL against an isoniazid-resistant TB strain.
Other studies have also highlighted the antitubercular potential of quinoline carbohydrazide derivatives. For instance, the synthesis of novel quinoline-3-carbohydrazide (B3054276) derivatives has yielded compounds with promising antimicrobial activities, including antimycobacterial activity. Furthermore, the synthesis of (Z)-N′-(1-benzyl-2-oxoindolin-3-ylidene)-7-chloro-4-hydroxyquinoline-3-carbohydrazide has produced a compound with excellent activity against M. tuberculosis, with a MIC value of 9.97 μM.
The development of novel isatin-tethered quinolines as anti-tubercular agents against multi- and extensively drug-resistant M. tuberculosis further emphasizes the potential of this chemical scaffold in combating this challenging disease.
Anticancer and Antiproliferative Activity Research
Research into this compound and its analogues has revealed significant potential in the realm of oncology. These compounds have been synthesized and evaluated for their ability to combat cancer cells through various mechanisms, demonstrating notable efficacy in preclinical, in vitro settings.
Target Identification and Mechanistic Studies (e.g., cell cycle arrest, apoptosis induction)
The anticancer effects of quinoline carbohydrazide derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell division cycle.
One analogue, 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (a quinoline-acrylamide hybrid), was found to trigger apoptosis by increasing the protein level of p53 and the initiator caspase 9 by 7.4- and 8.7-fold, respectively, compared to controls. nih.gov This compound also caused a significant arrest of the cell cycle in the G1 phase. nih.gov Flow cytometry analysis confirmed its pro-apoptotic effect, showing an increase in secondary apoptotic cells from 0.11% to 17.78% and primary apoptotic cells from 0.39% to 9.55% in treated MCF-7 breast cancer cells. nih.gov
Similarly, studies on Schiff bases derived from carbohydrazides demonstrated that these compounds effectively suppress cancer cell growth by activating late-stage apoptosis. researchgate.net Different derivatives were shown to arrest the cell cycle at various phases; for instance, some products arrested the cell cycle at the G1 phase, while others halted it at the S and G2 phases. researchgate.net Molecular docking studies suggest these effects may be linked to interactions with cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netrsc.org Further research on quinoline based (thio)carbohydrazones showed that they trigger programmed cell death that is partially dependent on caspase enzymes, particularly caspase-8. researchgate.net
The general mechanism involves the quinoline structure interacting with various enzymes and receptors to disrupt essential biological processes like DNA replication and cell division. The hydrazide group is also noted for its ability to form stable complexes with metal ions, potentially enhancing biological activity.
Evaluation against Specific Cancer Cell Lines (in vitro)
The antiproliferative activity of this compound analogues has been tested against a wide array of human cancer cell lines, with many derivatives showing potent cytotoxicity.
A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were evaluated against the MCF-7 breast carcinoma cell line. nih.gov Several compounds exhibited more potent antiproliferative action than the reference drug Doxorubicin. nih.gov
Table 1: In Vitro Cytotoxicity of Quinoline-Acrylamide Hybrids against MCF-7 Cell Line
| Compound | IC₅₀ (μM) |
|---|---|
| 6a | 3.39 |
| 6b | 5.94 |
| 6h | 2.71 |
| Doxorubicin (Reference) | 6.18 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from nih.gov
Another study investigated a set of 4-hydroxyquinolone analogues against a panel of four different cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). rsc.org One compound in particular, designated 3g , showed promising IC₅₀ values across all tested lines. rsc.org
Table 2: In Vitro Anticancer Activity of Compound 3g
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HCT116 | Colon | 1.88 |
| A549 | Lung | 2.34 |
| PC3 | Prostate | 2.01 |
| MCF-7 | Breast | 2.87 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from rsc.org
Additional research on other hydrazone derivatives has confirmed activity against a broad spectrum of cancers, including leukemia (HL-60), non-small cell lung cancer (EKVX), CNS cancer (SNB-19), and renal cancer (UO-31). ekb.eg Quinoline based thiocarbohydrazones have also demonstrated superior pro-apoptotic activity on acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma (AsPC-1) cell lines compared to their carbohydrazone counterparts. researchgate.net
Antiviral Investigations (e.g., Anti-HIV-1)
The 2-hydroxyquinoline (B72897) scaffold is a key structural feature in several HIV-1 integrase inhibitors, making its derivatives a subject of interest for antiviral research.
HIV-1 Integrase Inhibitory Mechanisms
HIV-1 integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host cell's genome. nih.gov This process depends on two magnesium ions (Mg²⁺) in the enzyme's active site. nih.gov The primary mechanism for inhibitors based on the this compound scaffold is the chelation of these Mg²⁺ cofactors. nih.govd-nb.info By binding to the magnesium ions, these compounds functionally impair the enzyme, preventing it from carrying out the integration of viral DNA into host DNA. nih.govd-nb.info This targeted approach is promising because the integrase enzyme lacks a functional human homologue, suggesting a potential for selective antiviral action. nih.gov
Replication Inhibition Studies (cell-based assays)
Several series of this compound derivatives have been synthesized and tested for their ability to inhibit HIV-1 replication in cell-based assays.
One study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives found no significant anti-HIV-1 activity or integrase inhibition at concentrations below 100 µM. nih.govsemanticscholar.org This suggests that while the scaffold has theoretical potential, specific structural modifications are crucial for potent activity. nih.gov
In contrast, another study of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives reported moderate inhibitory effects against the HIV-1 (NL4-3) strain in Hela cells. d-nb.info Most of the tested compounds showed inhibition rates ranging from 21% to 32% at a concentration of 100 μM. d-nb.info
A third series, based on an 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide core, also demonstrated antiviral activity. nih.gov These compounds displayed EC₅₀ values ranging from 75 to 150 µM in single-cycle replication assays using HeLa cells, with no significant cytotoxicity observed. nih.gov
Table 3: Anti-HIV-1 Activity of Quinoline Carbohydrazide Derivatives
| Compound Series | Assay/Cell Line | Activity Measurement | Result |
|---|---|---|---|
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Cell-based HIV-1 replication | Anti-HIV-1 EC₅₀ | > 100 µM |
| 4-Hydroxyquinoline-3-carbohydrazides | HIV-1 (NL4-3) / Hela cells | % Inhibition at 100 µM | 21% - 32% |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV-1 (NL4-3) / HeLa cells | Antiviral EC₅₀ | 75 - 150 µM |
EC₅₀: The concentration of a drug that gives a half-maximal response. Data sourced from nih.govnih.govd-nb.infosemanticscholar.org
Antioxidant Activity Profiling
Derivatives of quinoline-carbohydrazide have been investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this evaluation.
In one study, novel 2-phenyl-quinoline analogues derivatized with a carbohydrazide group were synthesized and tested for antioxidant activity. tandfonline.comtandfonline.com Several of these compounds displayed considerable radical scavenging capabilities, with some showing activity comparable to or even greater than the standard antioxidant, ascorbic acid. tandfonline.com
Table 4: DPPH Radical Scavenging Activity of 2-Phenyl-quinoline Analogues
| Compound | IC₅₀ (μg/mL) |
|---|---|
| 25 | 3.57 |
| Ascorbic Acid (Reference) | 9.67 |
IC₅₀: The concentration required to scavenge 50% of DPPH radicals. Data sourced from tandfonline.com
Further research into quinoline based mono- and bis-carbohydrazones confirmed these findings. researchgate.net The study noted that mono-carbohydrazone derivatives were significantly more active as antioxidants than their bis-hydrazone counterparts, suggesting that the presence of a free -NH-NH₂ group plays a key role in the radical scavenging mechanism. researchgate.net Another study successfully used a pharmacophore model based on known antioxidants to identify and synthesize new quinoline-3-carbohydrazide compounds with good antioxidant activity in chemical tests measuring DPPH, hydroxyl radical, and superoxide (B77818) radical scavenging. researchgate.net
Radical Scavenging Assays and Mechanistic Interpretations
The antioxidant potential of quinoline derivatives, including those related to this compound, has been a subject of significant research interest. The evaluation of this potential is commonly conducted through radical scavenging assays, which measure a compound's ability to neutralize reactive free radicals. nih.gov Free radicals are implicated in the pathogenesis of numerous diseases, making the development of novel antioxidants a crucial therapeutic goal. nih.gov
One of the most standard and rapid methods for assessing radical scavenging activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govmdpi.com The DPPH radical is a stable free radical that shows a characteristic deep purple color, with maximum absorbance typically measured around 517 nm. nih.govui.ac.id When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance. researchgate.net This change in absorbance is used to quantify the compound's scavenging capacity, often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. tandfonline.com
The mechanism of scavenging is primarily attributed to the ability of the antioxidant compound to donate a hydrogen atom to the free radical, thereby stabilizing it. ui.ac.id For hydroxyquinoline derivatives, the hydroxyl (-OH) group on the quinoline ring is considered critical for this activity. nih.gov Studies on related quinoline-4-carboxylic acid derivatives have demonstrated their potential to inhibit free radicals. For instance, in a DPPH assay, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage (40.43%) compared to 2-methylquinoline-4-carboxylic acid (30.25%) at a concentration of 5 mg/L, suggesting that structural modifications influence antioxidant efficacy. ui.ac.id While specific DPPH assay data for this compound is not extensively detailed in the cited literature, the activity of its structural analogues provides a strong basis for its potential as a radical scavenger. The general reactivity of the quinoline scaffold, combined with the hydrogen-donating capacity of the hydroxyl and carbohydrazide groups, underpins its theoretical antioxidant properties. nih.govnih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Quinoline Analogues and Standard
| Compound | Concentration | % Inhibition | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 2-Methylquinoline-4-carboxylic acid | 5 mg/L | 30.25% | Not Reported | ui.ac.id |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | 40.43% | Not Reported | ui.ac.id |
| 2-Phenyl-4-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | Not Reported | Not Reported | 3.57 | tandfonline.com |
Enzyme Inhibition Studies (Beyond Antimicrobial Targets)
The therapeutic potential of this compound and its derivatives extends to the inhibition of various enzymes that are implicated in non-microbial pathologies. The quinoline scaffold is recognized for its ability to interact with diverse biological targets, including key enzymes involved in tissue remodeling and metabolic disorders. ontosight.ai
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, such as collagen. nih.govarvojournals.org Under normal physiological conditions, MMP activity is tightly regulated; however, their overexpression is linked to the pathogenesis of numerous diseases, including cancer, arthritis, and cardiovascular disorders like heart failure. nih.govnih.gov The inhibition of MMPs is therefore considered a promising therapeutic strategy to prevent pathological tissue remodeling. nih.govnih.gov
MMPs play a crucial role in processes like cell migration, tissue scarring, and angiogenesis. dupuytrens.orgmonash.edu For instance, MMP-1 (collagenase-1) and MMP-2 (gelatinase-A) are involved in the contraction of the collagen matrix by fibroblasts. arvojournals.orgdupuytrens.org Studies have shown that broad-spectrum MMP inhibitors, such as the hydroxamate-based compound ilomastat, can effectively suppress the activity of MMP-1 and MMP-2, leading to a reduction in fibroblast-mediated matrix contraction. arvojournals.orgdupuytrens.org
While the quinoline scaffold is a core component of various enzyme inhibitors, specific research detailing the direct inhibitory activity of this compound against matrix metalloproteinases is not prominently featured in the reviewed scientific literature. However, the known ability of heterocyclic compounds to chelate metal ions, such as the zinc ion in the active site of MMPs, suggests a theoretical basis for potential inhibitory action. dupuytrens.org Further investigation is required to explore and quantify the potential of this compound and its analogues as specific MMP inhibitors.
α-Glucosidase is a key intestinal enzyme that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, such as glucose. mdpi.com The inhibition of this enzyme delays carbohydrate digestion and subsequent glucose absorption, which is an effective therapeutic approach for managing postprandial hyperglycemia, particularly in patients with type 2 diabetes mellitus. mdpi.combohrium.com
Derivatives of 2-hydroxyquinoline have demonstrated significant potential as α-glucosidase inhibitors. nih.gov Research on a series of 4-hydroxyquinolinone-hydrazone derivatives, which are structurally related to this compound, revealed potent inhibitory activity against α-glucosidase, with many of the tested compounds showing greater efficacy than the standard drug, acarbose (B1664774). bohrium.com Structure-activity relationship (SAR) studies have highlighted that the 2-hydroxyquinoline moiety is critical for this inhibitory action. nih.gov
The inhibitory potency is influenced by the nature and position of substituents on the molecule. For example, a series of synthesized 4-hydroxyquinolinone-hydrazones exhibited IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 μM, all of which were superior to that of acarbose (IC50 = 752.0 ± 2.0 μM). bohrium.com Similarly, other related heterocyclic structures, such as 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide, have shown excellent α-glucosidase inhibition with very low IC50 values. mdpi.comresearchgate.net This body of evidence strongly suggests that this compound is a promising scaffold for the development of novel α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoline Analogues and Standard
| Compound/Analogue Class | IC50 Value (µM) | Reference |
|---|---|---|
| 4-Hydroxyquinolinone-hydrazone derivatives | 93.5 ± 0.6 to 575.6 ± 0.4 | bohrium.com |
| 4-Hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide | 3.9 | mdpi.comresearchgate.net |
| 4-Hydroxy-2-methyl-N'-(1-phenylethylidene)-2H-benzo[e] ontosight.aiCurrent time information in Bangalore, IN.thiazine-3-carbohydrazide 1,1-dioxide | 4.2 | mdpi.comresearchgate.net |
| Acarbose (Standard) | 752.0 ± 2.0 | bohrium.com |
Coordination Chemistry and Metal Complexes of 2 Hydroxyquinoline 4 Carbohydrazide
Ligand Design and Chelating Properties
2-Hydroxyquinoline-4-carbohydrazide is a multifaceted ligand, the design of which incorporates several key features that dictate its chelating behavior. The presence of a quinoline (B57606) ring system, a hydroxyl group at the 2-position, and a carbohydrazide (B1668358) group at the 4-position provides multiple potential binding sites for metal ions. anshulchemicals.comontosight.ai This structural arrangement allows it to act as a chelating agent, forming stable complexes with various metal ions. anshulchemicals.com The inherent properties of the quinoline core, combined with the reactive functional groups, make it a valuable component in the design of novel compounds with specific applications in medicinal chemistry and materials science. anshulchemicals.com
The coordination of this compound and its derivatives to metal ions typically involves a combination of nitrogen and oxygen donor atoms. tsijournals.comresearchgate.net Spectroscopic evidence from various studies on similar hydrazone ligands confirms the involvement of the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen in the coordination to the metal center. tandfonline.comekb.egbohrium.com
The ligand can exhibit different coordination modes depending on the reaction conditions and the metal ion involved. It can act as a neutral bidentate ligand, or upon deprotonation of the phenolic hydroxyl and enolic carbonyl groups, it can function as a monobasic or dibasic tridentate ligand. researchgate.netekb.eg Infrared (IR) spectral data is crucial in determining the coordination mode. A shift to lower frequencies of the C=O and C=N stretching vibrations, along with changes in the O-H stretching region upon complexation, provides clear evidence of the involvement of these groups in bonding to the metal ion. tsijournals.comscirp.org For instance, the disappearance of the phenolic O-H stretching vibration in the IR spectra of the metal complexes compared to the free ligand indicates deprotonation and subsequent coordination of the phenolic oxygen. tsijournals.com Similarly, shifts in the amide and azomethine bands confirm the participation of the carbonyl oxygen and imine nitrogen in chelation. tsijournals.comscirp.org
The following table summarizes the key donor atoms and their role in coordination:
| Donor Atom | Functional Group | Role in Coordination |
| Oxygen | Phenolic Hydroxyl (-OH) | Deprotonates and coordinates to the metal ion. tsijournals.com |
| Nitrogen | Azomethine (-CH=N-) | Coordinates to the metal ion. tandfonline.com |
| Oxygen | Carbonyl (C=O) | Coordinates to the metal ion. ekb.eg |
The synthesis of transition metal complexes with this compound and its derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The most common method involves the refluxing of an ethanolic or methanolic solution containing the ligand and the metal salt in a specific stoichiometric ratio. nih.govacs.org
The general procedure for the preparation of these complexes can be summarized as follows:
Dissolving the this compound derivative (ligand) in a suitable solvent, often ethanol (B145695). nih.gov
Adding a solution of the transition metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.gov
The reaction mixture is then refluxed for several hours to ensure complete complex formation. nih.gov
The resulting solid complex is filtered, washed with the solvent to remove any unreacted starting materials, and then dried. nih.gov
The stoichiometry of the resulting complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being reported. nih.gov The nature of the solvent and the specific metal salt used can influence the final structure and composition of the complex. scirp.org
Structural Elucidation of Metal Complexes
The structural characterization of metal complexes of this compound derivatives relies on a combination of spectroscopic techniques and analytical data. While basic identification is established through elemental analysis and molar conductivity measurements, more detailed structural information is gleaned from techniques like IR, electronic spectroscopy, and magnetic susceptibility measurements. tsijournals.comsemanticscholar.org
Based on the analysis of spectral and magnetic data, various geometries have been proposed for the metal complexes of ligands structurally similar to this compound. The specific geometry adopted by a complex is influenced by the coordination number of the central metal ion and the nature of the ligand.
Commonly observed geometries include:
Octahedral: This is a frequent geometry for many transition metal complexes of hydrazone-based ligands, particularly for Cr(III), Fe(III), Co(II), and Ni(II). tsijournals.combohrium.comsemanticscholar.org The electronic spectra of these complexes typically show d-d transition bands consistent with an octahedral environment. tsijournals.comscirp.org
Square Pyramidal: This geometry is often suggested for VO(IV) and some Mn(III) complexes. semanticscholar.org The electronic spectrum of the VO(IV) complex, for example, displays characteristic bands assigned to transitions that are indicative of a square pyramidal structure. semanticscholar.org
Square Planar: In some instances, particularly with Cu(II) complexes, a square planar geometry is proposed. ekb.eg
The following table provides examples of proposed geometries for metal complexes with similar hydrazone ligands:
| Metal Ion | Proposed Geometry | Supporting Evidence |
| Cr(III), Fe(III), Ni(II), Co(II) | Octahedral | Electronic spectra, Magnetic moments tsijournals.comsemanticscholar.org |
| VO(IV), Mn(III) | Square Pyramidal | Electronic spectra semanticscholar.org |
| Cu(II) | Square Planar/Distorted Octahedral | Electronic spectra, ESR ekb.egscirp.org |
| Zn(II), Cd(II), Hg(II) | Octahedral/Tetrahedral | Spectral data (often diamagnetic) tsijournals.com |
It is important to note that without single-crystal X-ray diffraction data, these geometries remain proposed structures based on indirect evidence.
Research on Biological Activity of Metal Complexes
The metal complexes of this compound and related compounds have attracted considerable interest due to their potential biological activities. The quinoline moiety itself is known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. ontosight.aimdpi.com
A significant body of research indicates that the biological activity of hydrazone ligands is often enhanced or modulated upon coordination with metal ions. colab.wsijsrch.com This enhancement is generally attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes. colab.ws
For instance, several studies have reported that the metal complexes of quinoline-based hydrazones exhibit superior antimicrobial activity compared to the free ligands. tsijournals.combohrium.comijsrch.com The increased lipophilicity of the complexes allows for more effective transport into the microbial cells, where the metal ion can interfere with normal cellular processes. colab.ws
Similarly, the anticancer activity of these compounds can also be enhanced upon complexation. unesp.br The metal complexes may exhibit different mechanisms of action compared to the free ligand, such as enhanced DNA binding and cleavage capabilities or the inhibition of key enzymes involved in cell proliferation. colab.ws The specific metal ion can also play a crucial role in the biological activity, with some metal complexes showing greater potency than others against the same biological target. nih.govunesp.br
Mechanistic Investigations of Complex-Mediated Biological Actions
The biological activities of metal complexes derived from this compound and its related Schiff base derivatives are underpinned by a variety of molecular mechanisms. Research into these mechanisms has primarily focused on their interactions with crucial biological macromolecules like DNA, their ability to inhibit key enzymes, and their capacity to induce cellular apoptosis and scavenge reactive oxygen species (ROS).
Interaction with DNA
A primary mechanism by which these metal complexes are thought to exert their cytotoxic effects is through interaction with DNA. This interaction can occur through several modes, including intercalation, groove binding, or electrostatic interactions, ultimately leading to the inhibition of DNA replication and transcription processes.
Studies on metal complexes of hydrazone derivatives have shown that both the ligands and their corresponding metal complexes can bind effectively to calf thymus DNA (CT-DNA). europeanreview.org The binding mode is often identified as intercalative, where the planar quinoline moiety of the ligand inserts between the base pairs of the DNA double helix. This is often supported by viscosity measurements, where an increase in the viscosity of a DNA solution upon addition of the complex suggests an intercalative binding mode that lengthens the DNA helix. europeanreview.org However, groove binding cannot be entirely ruled out, and it is possible that multiple binding modes coexist. europeanreview.org
The strength of this interaction is quantified by the DNA binding constant (Kb). For instance, various metal complexes of Schiff bases derived from 2-hydroxyquinoline (B72897) analogues have demonstrated strong binding affinities to CT-DNA, with Kb values typically in the range of 104 to 105 L mol−1. europeanreview.org Some complexes also exhibit DNA cleavage activity, where they can convert supercoiled plasmid DNA (like pBR322 or pUC19) into its nicked form, sometimes in a ROS-dependent process. frontiersin.org This nuclease activity represents a direct pathway to inducing genetic damage in pathogenic or cancerous cells.
Table 1: DNA Binding and Cleavage Activity of Selected Quinoline Hydrazone Metal Complexes
| Complex/Ligand | DNA Type | Binding Constant (Kb) (L mol-1) | Proposed Binding Mode | Nuclease Activity | Source |
|---|---|---|---|---|---|
| [Cu(HL1)2] (from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone) | CT-DNA | 104 - 105 range | Intercalation, Hydrogen Bonding | Not specified | europeanreview.org |
| [Ni(HL1)2] (from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone) | CT-DNA | 104 - 105 range | Intercalation, Hydrogen Bonding | Not specified | europeanreview.org |
| Cu(II) complex of 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide | pBR322 DNA | Not specified | Intercalation | Cleaved supercoiled DNA | frontiersin.org |
| Dinuclear Cu(II) complexes of 1,5-bis(salicylidene)carbohydrazide | pUC19 DNA | Not specified | Not specified | Catalyzed hydrolytic cleavage | frontiersin.org |
| VO(IV), Cu(II), and Zn(II) Schiff base complexes | CT-DNA | Good binding affinity | Intercalation | Not specified | researchgate.net |
Enzyme Inhibition
Another significant mechanism of action for these compounds is the inhibition of essential enzymes. The structural features of this compound complexes, particularly the presence of a metal-chelating pharmacophore, make them suitable candidates for targeting metalloenzymes or enzymes with critical metal cofactors. thieme-connect.com
Derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) have been identified as potent inhibitors of microbial DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govacs.org Molecular docking studies suggest these compounds bind to the enzyme's active site, interfering with its function. nih.gov The inhibitory activity is often compared to standard antibiotics like ciprofloxacin (B1669076), with some derivatives showing comparable or even superior potency. acs.orgnih.gov
Furthermore, metal complexes of related Schiff bases have been shown to inhibit other enzymes, such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. rsc.org The mechanism is believed to involve the complex binding to the active site of the enzymes, thereby blocking their catalytic activity. The chelation of the metal ion often enhances the inhibitory potential compared to the free ligand.
Table 2: Enzyme Inhibition by Quinoline-Carbohydrazide Derivatives and Related Complexes
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Compound 10 (from 2-(4-Bromophenyl)quinoline-4-carbohydrazide) | S. aureus DNA gyrase | 8.45 µM | acs.org |
| Compound 6b (from 2-(4-Bromophenyl)quinoline-4-carbohydrazide) | S. aureus DNA gyrase | 33.64 µM | acs.org |
| Co(II) complex of amantadine-based Schiff base | α-glucosidase | 89.84 ± 1.06 µg/mL | rsc.org |
| VO(IV) complex of amantadine-based Schiff base | α-amylase | 97.47 ± 0.9 µg/mL | rsc.org |
| 4-Hydroxyquinoline-3-carbohydrazide (B12215663) derivatives | HIV-1 Integrase | Inhibitory effects at 100 µM | thieme-connect.com |
Induction of Apoptosis and Regulation of Cellular Pathways
In the context of anticancer activity, metal complexes of hydrazide-hydrazones frequently operate by inducing programmed cell death, or apoptosis, in cancer cells. frontiersin.org A common pathway involves the generation of intracellular Reactive Oxygen Species (ROS). frontiersin.orgfrontiersin.org Elevated ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling cascades.
These cascades often involve the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have shown that these complexes can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases (such as caspase-8 and caspase-3), which are the executioners of apoptosis. frontiersin.orgfrontiersin.org Additionally, some complexes have been found to cause cell cycle arrest, for example, in the G1 phase, by inhibiting the activity of cyclin-dependent kinases (Cdks), thereby preventing cancer cell proliferation. frontiersin.org
Antioxidant Mechanisms
Paradoxically, while some complexes induce oxidative stress in cancer cells, others can exhibit antioxidant properties. This dual functionality depends on the specific metal ion, the ligand structure, and the biological environment. The antioxidant activity is typically evaluated by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. acs.org The mechanism involves the donation of a hydrogen atom or an electron from the complex to the free radical, thereby neutralizing it. The phenolic hydroxyl group on the quinoline ring is a key structural feature contributing to this radical scavenging ability. researchgate.net The chelation with metal ions can modulate this activity, with some complexes showing antioxidant capacities comparable to standard antioxidants like ascorbic acid. acs.org
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as 2-Hydroxyquinoline-4-carbohydrazide, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Analysis and Binding Site Characterization
Molecular docking studies have been instrumental in characterizing the interactions between this compound derivatives and various protein targets. A notable example is the investigation of these compounds as potential anti-HIV-1 agents by targeting the HIV-1 integrase enzyme. nih.govsemanticscholar.org In these studies, the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold was identified as a key structural feature. nih.gov
Docking analyses revealed that the hydroxy and carboxamide groups of the quinoline (B57606) core are capable of interacting with crucial Mg²⁺ ions within the catalytic site of the integrase. nih.govthieme-connect.com For instance, in a study involving N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, it was observed that the p-fluorophenyl group of one derivative fits into a specific pocket formed by guanine (B1146940) 4 (DG4), cytosine 16 (DC16), and adenine (B156593) 17 (DA17) residues of the viral DNA. nih.gov This detailed interaction analysis provides a structural basis for the observed biological activity and highlights the importance of the carbohydrazide (B1668358) moiety in orienting the molecule within the active site.
Similarly, in the context of antibacterial research, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) have been docked into the active site of S. aureus DNA gyrase. acs.orgnih.gov These studies use the co-crystallized inhibitor, ciprofloxacin (B1669076), as a reference to validate the docking protocol. acs.org The interactions observed often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site, providing a rationale for their antimicrobial effects. acs.orgnih.gov
Prediction of Binding Affinities and Orientations
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-protein interaction. For the N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives targeting HIV-1 integrase, the predicted binding energies ranged from -7.3 to -7.9 kcal/mol. nih.gov These values suggest a favorable interaction with the enzyme.
The orientation of the ligand within the binding site is another critical piece of information derived from docking studies. It has been consistently shown that the designed scaffold of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives orients itself in the active site of HIV integrase in a manner similar to other known inhibitors. semanticscholar.org This common binding mode, where the molecule chelates the Mg²⁺ ions, is a strong indicator that this scaffold is a suitable template for designing new and more potent inhibitors. thieme-connect.com
In the case of the S. aureus DNA gyrase inhibitors, a derivative, compound 6b, exhibited a significant docking binding score of -7.73 kcal/mol, which was even better than the reference compound ciprofloxacin (-7.29 kcal/mol). acs.org Another derivative, compound 10, showed a binding energy of -6.30 kcal/mol. nih.gov These predicted affinities, coupled with the analysis of their binding poses, are crucial for structure-activity relationship (SAR) studies, helping to explain why certain derivatives are more active than others.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has become a powerful tool for studying the properties of molecules like this compound, providing insights that complement experimental findings.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are employed to understand the electronic properties of this compound and its derivatives, which are fundamental to their reactivity and biological activity. acs.orgacs.org These calculations can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict various molecular properties.
For instance, DFT studies on related quinoline derivatives have been used to analyze the molecular geometry, as well as the electrical and spectroscopic properties, showing good correlation between theoretical and experimental data. researchgate.net The electrophilicity index and chemical hardness, derived from DFT calculations, are key parameters used to predict the reactivity and stability of these compounds. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov The energy and shape of these orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). tandfonline.com
The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and more polarizable, which can enhance its bioavailability. tandfonline.com In studies of compounds with similar structural motifs, the HOMO-LUMO energy gap is often calculated to assess their potential as drug candidates. nih.gov For example, in a study of 1,2,3-triazoles of 8-hydroxyquinoline, the HOMO-LUMO energy gap was used to evaluate the chemical potential and hardness of the molecules. acs.orgnih.gov
Conformational Analysis and Potential Energy Surfaces
The biological activity of a flexible molecule like this compound is often dependent on its conformation. DFT calculations can be used to perform conformational analysis and map out the potential energy surface of the molecule. This allows for the identification of the most stable (lowest energy) conformations.
By optimizing the molecular geometry, researchers can find the most likely three-dimensional structure of the molecule. nih.gov For example, in the study of 1,2,3-triazole derivatives, the molecular geometry of all synthesized compounds was optimized using the Gaussian 09 program at the B3LYP/6-311G(d,p) level of theory to find their local minima on the potential energy surface. acs.org This information is crucial for understanding how the molecule will fit into a protein's binding site and is a critical input for accurate molecular docking studies.
Molecular Dynamics Simulations
MD simulations are employed to study the dynamic nature of these compounds when interacting with proteins, offering a view of the stability of the protein-ligand complex over time. mdpi.combohrium.com These simulations are typically performed under conditions that mimic the physiological environment, such as in a water solvent at 37°C, to provide a more comprehensive understanding of the interaction's stability. mdpi.com The simulations are often run for extended periods, for instance, 100 nanoseconds, to observe significant conformational changes and interactions. mdpi.comsemanticscholar.org
MD simulations have been instrumental in investigating the dynamic interactions of quinoline derivatives with various biological targets, including enzymes implicated in diseases like diabetes and microbial infections. bohrium.comresearchgate.netnih.gov These studies reveal how the compounds bind to the active sites of these proteins and the specific amino acid residues that are crucial for these interactions.
For instance, in studies of 4-hydroxyquinolinone-hydrazone derivatives as α-glucosidase inhibitors, MD simulations were used to explore the binding interactions of the most potent compounds within the enzyme's active site. bohrium.comresearchgate.net The simulations help in understanding the timeline of interactions with key enzyme residues. bohrium.com Similarly, the interactions of quinoline derivatives with microbial DNA gyrase have been explored, revealing significant binding scores that in some cases surpass those of known inhibitors like ciprofloxacin. nih.gov
The primary forces governing these interactions often include hydrogen bonds, van der Waals forces, and electrostatic interactions. semanticscholar.org Hydrogen bonds, in particular, are vital for the recognition, folding, and stability of the protein-drug complex. semanticscholar.org For example, hydrazone derivatives have been shown to form several hydrogen bonds within the binding sites of their target proteins. frontiersin.org
Table 1: Dynamic Interaction Data of Quinoline Derivatives with Biological Targets
| Compound Class | Biological Target | Key Interacting Residues | Type of Interactions |
|---|---|---|---|
| 4-Hydroxyquinolinone-hydrazones | α-glucosidase | Not specified in abstracts | Hydrogen bonds, van der Waals forces |
| Quinoline Derivatives | S. aureus DNA gyrase | Not specified in abstracts | Not specified in abstracts |
| Hydrazones | SARS-CoV-2 PLpro | Not specified in abstracts | Hydrogen bonds, hydrophobic interactions |
This table is generated based on available data from studies on derivatives and may not represent this compound directly.
The stability of the protein-ligand complex is a key determinant of a drug candidate's efficacy. MD simulations provide quantitative measures to assess this stability, primarily through the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD): RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. For example, in a study of a 4-hydroxyquinolinone-hydrazone derivative complexed with α-glucosidase, the RMSD stabilized at an average of 1.6 Å after 2 nanoseconds, indicating a stable complex. nih.gov In contrast, another derivative showed an RMSD value of 3.2 Å after 15 nanoseconds, suggesting a less stable interaction. nih.gov High RMSD values, for instance, fluctuating between 2.4 Å and 3.2 Å, can still indicate a stable docked complex throughout the simulation. semanticscholar.org
The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides another measure of complex stability. mdpi.com These calculations can corroborate the findings from RMSD and RMSF analyses.
Table 2: Stability and Flexibility Data from MD Simulations of Quinoline Derivative Complexes
| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Findings |
|---|---|---|---|
| α-glucosidase-6l | Not specified | 1.6 | Complex reached stability after 2 ns |
| α-glucosidase-6m | Not specified | 3.2 | Complex reached stability after 15 ns |
| Protein-DMC | 100 | Fluctuated 2.4 - 3.2 | Docked complex remained stable |
This table is based on data from studies on derivatives and is for illustrative purposes.
Advanced Analytical Methodologies in Research on 2 Hydroxyquinoline 4 Carbohydrazide
Spectroscopic Techniques for Structural Characterization and Confirmation (beyond basic identification)
Spectroscopic methods are fundamental in confirming the intricate molecular architecture of 2-Hydroxyquinoline-4-carbohydrazide and its analogues.
Advanced NMR Spectroscopy (e.g., 2D NMR)
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H and ¹³C NMR, is routinely used for the initial identification of this compound derivatives, two-dimensional (2D) NMR techniques offer a more profound understanding of molecular connectivity and spatial relationships. nih.govbrieflands.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals, especially in complex derivatives. ipb.pt
For instance, in the structural analysis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, ¹H NMR spectra in DMSO-d₆ reveal characteristic signals for the quinoline (B57606) and arylidene protons. nih.gov The NH protons of the hydrazide moiety typically appear as singlets at downfield chemical shifts, often in the range of δ 12.0 to 13.5 ppm, with the enolic OH proton appearing even further downfield, sometimes above δ 16 ppm. nih.govbrieflands.com The ¹³C NMR spectra complement this data, showing distinct signals for the carbonyl carbons and the quinoline ring carbons. nih.govnih.gov
2D NMR experiments provide crucial connectivity data. An HMBC experiment, for example, can show long-range couplings between protons and carbons, confirming the linkage between the quinoline core, the carbohydrazide (B1668358) linker, and the arylidene substituent. ipb.pt This is particularly valuable for distinguishing between isomers and confirming the site of substitution.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinoline H₅ | 8.00 (d) | 124.47 |
| Quinoline H₆ | 7.72 (t) | 134.75 |
| Quinoline H₇ | 7.32 (t) | 123.12 |
| Quinoline H₈ | 7.39 (d) | 116.45 |
| =CH (azomethine) | 8.44 (s) | 151.36 |
| NH (hydrazide) | 12.07 (s), 13.27 (s) | - |
| OH (enolic) | 16.73 (s) | - |
| C=O (amide) | - | 162.84 |
| C=O (hydrazide) | - | 167.83 |
| C₄-OH | - | 173.23 |
Note: Data is illustrative and based on reported values for similar structures. nih.gov d=doublet, t=triplet, s=singlet.
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its derivatives with high accuracy. acs.org Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide exact mass measurements, allowing for the confident determination of molecular formulas. acs.orgnih.gov This is crucial for verifying the successful synthesis of the target compound and for identifying any unexpected byproducts.
Beyond simple molecular weight determination, HRMS plays a significant role in elucidating reaction mechanisms. By analyzing the fragmentation patterns of the parent ion in tandem mass spectrometry (MS/MS) experiments, researchers can deduce the connectivity of different structural motifs within the molecule. nih.gov For example, the fragmentation of a derivatized this compound can reveal the loss of specific side chains or the cleavage of the hydrazide bond, providing evidence for the proposed structure. nih.gov
In the synthesis of various derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed to monitor the progress of the reaction and to identify intermediates. nih.govbrieflands.comthieme-connect.com The ESI source allows for the gentle ionization of the molecules, preserving their structure for mass analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. nih.govbldpharm.commt.comacs.orggoogle.com These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb electromagnetic radiation.
Infrared (IR) Spectroscopy: IR spectra of this compound and its derivatives, typically recorded using the KBr disk method, show characteristic absorption bands that confirm the presence of key functional groups. nih.govbrieflands.comthieme-connect.com For instance, the stretching vibrations of the O-H and N-H groups are observed in the region of 2500-3400 cm⁻¹. nih.govbrieflands.com The carbonyl (C=O) groups of the quinoline ring and the hydrazide moiety give rise to strong absorption bands between 1630 and 1750 cm⁻¹. nih.govbrieflands.comnih.gov Aromatic C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ range. nih.govbrieflands.com
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. mt.comamericanpharmaceuticalreview.comresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to study the quinoline ring system and any aromatic substituents. Differences in the Raman spectra of different polymorphic forms of a compound can be used to distinguish between them, as the crystal lattice structure influences the vibrational modes. americanpharmaceuticalreview.com
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (phenolic) | Stretching | 3100 - 3400 (broad) |
| N-H (amide/hydrazide) | Stretching | 3150 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (amide) | Stretching | 1650 - 1680 |
| C=O (hydrazide) | Stretching | 1630 - 1660 |
| C=N (imine) | Stretching | 1620 - 1650 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O (phenolic) | Stretching | 1230 - 1290 |
Note: The exact positions of the absorption bands can vary depending on the specific substituents and the physical state of the sample. nih.govnih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures and are therefore vital for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and purity assessment of this compound and its derivatives. acs.orggoogle.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
By developing a suitable HPLC method, the purity of a synthesized compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. acs.org This is a critical step in ensuring the quality of the compound for subsequent biological or material science studies. HPLC can also be used to monitor the progress of a reaction by taking aliquots from the reaction mixture at different time points and analyzing the disappearance of starting materials and the appearance of the product. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be a valuable technique for the analysis of more volatile precursors or degradation products. nih.gov In some cases, derivatization reactions can be performed to convert the non-volatile carbohydrazide into a more volatile derivative that can be analyzed by GC-MS. nih.gov
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries. This technique is particularly useful for identifying and quantifying trace impurities that may be present in the starting materials or formed as byproducts during the synthesis.
X-ray Crystallography for Solid-State Structure Determination
Detailed crystallographic studies on related compounds, such as derivatives of 2-hydroxyquinoline (B72897) and quinoline hydrazones, reveal key structural features that are likely to be relevant to this compound. These studies underscore the power of X-ray diffraction in confirming molecular geometry, identifying tautomeric forms, and understanding supramolecular assembly through hydrogen bonding and other non-covalent interactions.
For instance, research into various quinoline derivatives has successfully determined their crystal systems, space groups, and unit cell dimensions, providing a foundational understanding of their solid-state packing. iucr.orgiucr.orgiucr.org
Crystallographic Data of Analogous Compounds
The following table summarizes crystallographic data for several compounds analogous to this compound, illustrating the type of information obtained from single-crystal X-ray diffraction studies.
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Findings | Reference |
| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | C₁₆H₁₂ClN₃ | - | - | The structure was determined by single-crystal X-ray diffraction. | iucr.org |
| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | - | - | - | The structure was confirmed by single-crystal X-ray diffraction. The N—H hydrogen atom does not participate in hydrogen bonding but is directed towards the phenyl ring of an adjacent molecule. | iucr.org |
| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide | - | - | - | An ORTEP diagram of the X-ray crystal structure was presented. | mdpi.com |
| 2-Methyl-8-hydroxyquinoline-5-sulfonic acid monohydrate | C₁₀H₉NO₄S·H₂O | Monoclinic | C2/c | The molecule exists as a zwitterion, and hydrogen bonds link molecules to form a three-dimensional network. | iucr.org |
| 7-Iodo-8-hydroxyquinoline-5-sulfonic acid | C₉H₆INO₄S | Monoclinic | P2₁/c | The structure consists of sheets of molecules linked by interactions between iodine and oxygen atoms and hydrogen bonds. | iucr.org |
| [Cr(L₁)₃] (HL₁=(E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline) | - | Triclinic | P-1 | The compound features a 3D supramolecular architecture constructed from abundant noncovalent inter- and intramolecular forces. | mdpi.com |
| [Cr(L₂)₃] (HL₂=(E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline) | - | Triclinic | P-1 | Similar to its nitro-analogue, this complex also forms a 3D supramolecular structure. | mdpi.com |
Furthermore, the planarity of the quinoline ring system is expected to promote π-π stacking interactions between adjacent molecules, further influencing the supramolecular architecture. The interplay of these various intermolecular forces would dictate the final crystal structure of this compound.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Pfitzinger and Friedländer reactions. For instance, a common route to a carbohydrazide (B1668358) precursor, 2-(4-bromophenyl)quinoline-4-carboxylic acid, employs the Pfitzinger reaction. researchgate.net However, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times. The future of synthesizing 2-Hydroxyquinoline-4-carbohydrazide and its analogs lies in the adoption of green and sustainable chemistry principles.
Future research should focus on:
One-Pot Reactions: Developing multi-component, one-pot syntheses can significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and waste generation. epa.gov
Green Catalysts: Exploration of nanocatalysts, such as superparamagnetic iron oxide nanoparticles (Fe3O4), has shown promise in producing high yields of quinolines under solvent-free conditions. nih.gov These catalysts are often reusable, adding to the sustainability of the process.
Alternative Energy Sources: The use of microwave and ultrasound irradiation can accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.gov
Eco-Friendly Solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695) is a critical step in reducing the environmental impact of synthesis.
The goal is to develop synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally benign.
Discovery of New Biological Targets and Therapeutic Applications
Derivatives of the quinoline-4-carbohydrazide (B1304848) scaffold have already demonstrated a range of biological activities, providing a strong foundation for future therapeutic exploration. Research has identified analogs with potent anticancer and antimicrobial properties.
Key Research Findings on Quinoline-4-Carbohydrazide Derivatives:
| Compound Class | Biological Target | Activity |
| Quinoline-acrylamide hybrids | EGFR-TK | Anticancer (MCF-7 breast cancer cells) nih.govrsc.org |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives | DNA Gyrase | Antibacterial (S. aureus) researchgate.netacs.orgnih.gov |
| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives | HIV-1 Integrase (putative) | Anti-HIV & Antibacterial nih.gov |
An interactive data table based on the text.
Future research should aim to broaden the therapeutic scope of this compound by:
Screening against Diverse Targets: The structural versatility of the quinoline ring suggests potential activity against a wide range of molecular targets, including various kinases, topoisomerases, and proteases involved in cancer and other diseases. nih.govresearchgate.net
Exploring New Therapeutic Areas: Based on the known anti-inflammatory, antiviral, and antimalarial activities of other quinoline compounds, screening this compound derivatives against targets in these areas is a logical next step. researchgate.net
Combating Drug Resistance: A significant area of opportunity is the development of derivatives that are effective against drug-resistant strains of bacteria, fungi, and cancer cell lines. researchgate.net The hydrazide/hydrazone moiety is known to be present in compounds targeting bacterial mechanisms like DNA gyrase and other essential enzymes. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold.
Future applications include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the three-dimensional structures of quinoline derivatives with their biological activity. mdpi.com This allows for the prediction of the potency of novel, unsynthesized compounds.
Virtual Screening: AI-driven high-throughput virtual screening can rapidly assess large libraries of virtual compounds based on the this compound framework against specific biological targets, identifying the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high binding affinity to a target and favorable pharmacokinetic profiles. mdpi.comnih.gov
ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase, reducing late-stage failures.
By leveraging these in-silico approaches, researchers can more rationally design potent and selective analogs of this compound, saving significant time and resources.
Development of Nanoparticle Formulations for Targeted Delivery (academic concept, not clinical trials)
Many promising therapeutic compounds, including quinoline derivatives, face challenges related to poor solubility, low bioavailability, and off-target toxicity. Nanoparticle-based drug delivery systems offer a conceptual framework to overcome these limitations. mdpi.comaristonpubs.commdpi.com
Academic exploration in this area should focus on:
Types of Nanocarriers: Investigating various nanocarriers such as polymeric nanoparticles, liposomes, and dendrimers to encapsulate this compound. aristonpubs.commdpi.com For example, novel chitosan-quinoline nanoparticles have been prepared as potential anticancer drug nanocarriers. nih.gov
Enhanced Bioavailability: Formulating the compound into nanoparticles can improve its solubility and protect it from premature degradation, thereby enhancing its bioavailability. Nanoparticles used in drug delivery typically range from 10 to 1000 nm in size. mdpi.com
Targeted Delivery: Functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies or peptides) could, in theory, direct the drug specifically to diseased cells or tissues, such as tumors, increasing efficacy while minimizing systemic side effects.
Controlled Release: Designing stimuli-responsive nanoparticles that release their drug cargo in response to specific triggers within the target microenvironment (e.g., pH, enzymes) could lead to more precise therapeutic effects. Studies have shown pH-sensitive release behavior in chitosan-quinoline nanoparticles. nih.gov
These academic concepts provide a roadmap for how the therapeutic potential of this compound could be enhanced through advanced formulation strategies.
Deepening Mechanistic Understanding through Advanced Biophysical Studies
A thorough understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for rational drug design and optimization. While initial screening can identify biological activity, advanced biophysical techniques are required to elucidate the precise mechanism of action.
Future research should employ a suite of biophysical methods to study the interactions of this compound and its most active analogs:
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein (e.g., DNA gyrase, EGFR-TK) would provide a definitive, high-resolution view of the binding mode and key molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study drug-target interactions in solution, providing valuable information on binding kinetics, dynamics, and conformational changes in both the ligand and the protein.
Molecular Docking and Simulation: Computational techniques like molecular docking and molecular dynamics simulations can predict and analyze the binding poses of ligands within a target's active site, complementing experimental data. nih.govnih.gov
Spectroscopic Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely measure the thermodynamics and kinetics of binding, quantifying the affinity and stability of the drug-target complex.
By combining these advanced techniques, researchers can build a comprehensive picture of the structure-activity relationship, paving the way for the design of next-generation inhibitors with improved potency and selectivity.
Q & A
Q. What are the common synthetic routes for preparing 2-Hydroxyquinoline-4-carbohydrazide?
The compound is typically synthesized via condensation reactions. A widely used method involves reacting ethyl 4-hydroxyquinoline carboxylate derivatives with hydrazine hydrate under reflux conditions, yielding the carbohydrazide product . Alternative routes include the Pfitzinger reaction, which employs isatin and ketones in an alkaline medium to form quinoline scaffolds . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents is critical for achieving yields >70% .
Q. How is this compound characterized post-synthesis?
Characterization employs spectroscopic and analytical techniques:
- NMR (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the hydrazide (-CONHNH₂) and hydroxyl (-OH) groups .
- LC-MS for molecular ion verification (e.g., [M+H]⁺ peaks) and purity assessment .
- X-ray crystallography (if single crystals are obtained) to resolve structural details like hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening often includes:
- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Docking studies : Molecular modeling against target enzymes (e.g., topoisomerases) to predict binding affinity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize reaction pathways for this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties and transition states. Key parameters include:
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from assay protocols or impurity variations. Mitigation approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) .
- Purity verification : HPLC (>95% purity) and elemental analysis to exclude byproduct interference .
- Comparative SAR : Systematically modify substituents (e.g., methoxy, bromo groups) to isolate activity trends .
Q. How can structural modifications enhance its pharmacological profile?
Rational design involves:
- Hydrazide derivatization : Introduce aryl/heteroaryl substituents via condensation with aldehydes or ketones to improve lipophilicity .
- Heterocyclic fusion : Intramolecular cyclization (e.g., forming 1,3,4-oxadiazoles) under acidic/alkaline conditions to enhance metabolic stability .
- Bioisosteric replacement : Substitute hydroxyl groups with bioisosteres (e.g., fluorine) to modulate bioavailability .
Q. What methodologies resolve conflicting synthetic yields in literature?
Reproduce experiments with strict control of:
- Catalysts : Use anhydrous sodium acetate vs. other bases to compare efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures .
- Byproduct analysis : TLC or GC-MS to identify side products affecting yield .
Q. How do reaction conditions influence cyclization products?
Cyclization pathways diverge based on media:
- Alkaline conditions : Promote triazole formation via nucleophilic attack on thiocarbonyl groups .
- Acidic conditions : Favor thiadiazole synthesis through protonation-driven cyclization .
Methodological Best Practices
Q. What analytical techniques ensure compound purity?
Q. How to design a robust structure-activity relationship (SAR) study?
- Variable substituents : Synthesize derivatives with electron-withdrawing/donating groups at positions 2, 4, and 6 .
- Pharmacophore mapping : Overlay optimized geometries (DFT) with active analogs to identify critical moieties .
- In silico screening : Use AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
